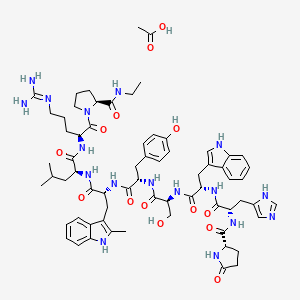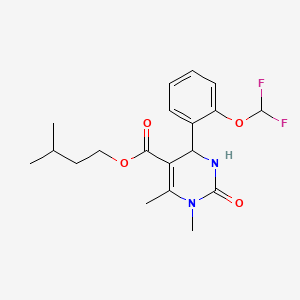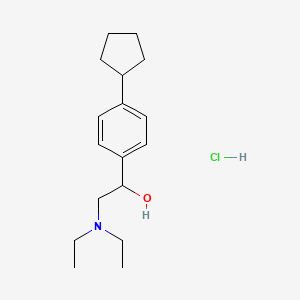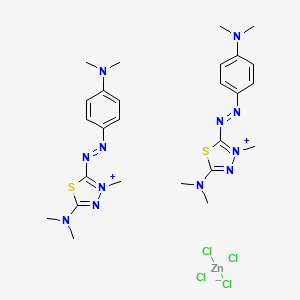
Motesanib metabolite M3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Motesanib metabolite M3 is an oxidative metabolite of motesanib, a highly selective oral inhibitor of receptor tyrosine kinases such as vascular endothelial growth factor receptors 1, 2, and 3, platelet-derived growth factor receptor, and the stem cell factor receptor Kit . This compound is specifically identified as pyridine N-oxide .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of motesanib metabolite M3 involves the oxidative biotransformation of motesanib. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2D6 and CYP1A . The oxidative metabolism occurs in the liver, where motesanib undergoes N-oxidation to form this compound .
Industrial Production Methods: Industrial production of this compound is not typically performed as a standalone process. Instead, it is generated as part of the metabolic pathway of motesanib in preclinical species and humans . The production involves the use of liver microsomes and hepatocytes to facilitate the oxidative reactions .
化学反応の分析
Types of Reactions: Motesanib metabolite M3 primarily undergoes oxidative reactions. The key reaction is the N-oxidation of the pyridine ring in motesanib .
Common Reagents and Conditions: The oxidative reactions are catalyzed by cytochrome P450 enzymes, with CYP3A4 being the major isozyme involved . The reactions typically occur in the presence of liver microsomes and hepatocytes, which provide the necessary enzymatic environment .
Major Products Formed: The major product formed from the oxidative metabolism of motesanib is this compound, identified as pyridine N-oxide .
科学的研究の応用
Motesanib metabolite M3 has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways and biotransformation of motesanib in preclinical species and humans . Additionally, it serves as a reference standard in analytical studies involving liquid chromatography and mass spectrometry .
作用機序
Motesanib metabolite M3 exerts its effects through the inhibition of receptor tyrosine kinases, similar to its parent compound, motesanib . The molecular targets include vascular endothelial growth factor receptors 1, 2, and 3, platelet-derived growth factor receptor, and the stem cell factor receptor Kit . By inhibiting these receptors, this compound disrupts angiogenesis and tumor growth .
類似化合物との比較
Similar Compounds:
- Motesanib metabolite M1: Indoline N-glucuronide
- Motesanib metabolite M2: Structure unassigned
- Motesanib metabolite M4: Lactam (oxindole)
- Motesanib metabolite M5: Carbinolamine
Uniqueness: Motesanib metabolite M3 is unique due to its specific oxidative transformation to pyridine N-oxide . This distinguishes it from other metabolites of motesanib, which undergo different types of biotransformations such as glucuronidation and lactam formation .
特性
CAS番号 |
1026278-72-7 |
|---|---|
分子式 |
C22H23N5O2 |
分子量 |
389.4 g/mol |
IUPAC名 |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-[(1-oxidopyridin-1-ium-4-yl)methylamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-22(2)14-25-19-12-16(5-6-18(19)22)26-21(28)17-4-3-9-23-20(17)24-13-15-7-10-27(29)11-8-15/h3-12,25H,13-14H2,1-2H3,(H,23,24)(H,26,28) |
InChIキー |
ASLJCBAIAYCPAX-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















